CBP/p300-IN-16
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Overview
Description
CBP/p300-IN-16 is a small molecule inhibitor that targets the CREB-binding protein (CBP) and p300, which are closely related acetyltransferases and transcriptional coactivators. These proteins play critical roles in regulating gene expression through histone acetylation and are involved in various cellular processes, including development, differentiation, and disease progression .
Preparation Methods
The synthesis of CBP/p300-IN-16 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and process intensification to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
CBP/p300-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule .
Scientific Research Applications
CBP/p300-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling. In biology, it is employed to investigate the mechanisms of transcriptional regulation and the effects of histone acetylation on cellular processes .
In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. It has been found to inhibit the growth of cancer cells by blocking the activity of CBP and p300, which are often overexpressed in tumors. Additionally, it has been studied for its potential to modulate immune responses and reduce inflammation .
Mechanism of Action
The mechanism of action of CBP/p300-IN-16 involves its binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include various transcription factors and coactivators that interact with CBP and p300, as well as the histones themselves .
Comparison with Similar Compounds
CBP/p300-IN-16 is unique in its ability to selectively inhibit the bromodomain of CBP and p300, distinguishing it from other inhibitors that target different domains or have broader specificity. Similar compounds include FT-6876, A-485, and CCS1477, which also inhibit CBP and p300 but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[(6R)-6-(1H-indazol-4-ylmethyl)-1,4-oxazepan-4-yl]-[4-(4-methoxyphenyl)oxan-4-yl]methanone |
InChI |
InChI=1S/C26H31N3O4/c1-31-22-7-5-21(6-8-22)26(9-12-32-13-10-26)25(30)29-11-14-33-18-19(17-29)15-20-3-2-4-24-23(20)16-27-28-24/h2-8,16,19H,9-15,17-18H2,1H3,(H,27,28)/t19-/m1/s1 |
InChI Key |
DVARPKLPZMHFHM-LJQANCHMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCOC[C@@H](C3)CC4=C5C=NNC5=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCOCC(C3)CC4=C5C=NNC5=CC=C4 |
Origin of Product |
United States |
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